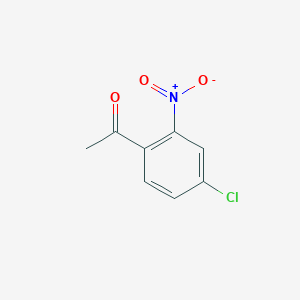

1-(4-Chloro-2-nitrophenyl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUYGMZERWRIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505478 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-51-1 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 1-(4-Chloro-2-nitrophenyl)ethanone

Direct synthesis methods aim to construct the target molecule in a single or a few steps from readily available starting materials. The most prominent of these is the Friedel-Crafts acylation.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a classic and widely used method for the formation of carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the aromatic substrate would be 1-chloro-3-nitrobenzene (B92001), and the acylating agent is typically acetyl chloride.

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Lewis acids are the most common catalysts, with aluminum chloride (AlCl₃) being a traditional and effective choice. masterorganicchemistry.comlibretexts.org However, its use often requires stoichiometric amounts due to complexation with the ketone product, leading to large amounts of waste. researchgate.net This has spurred research into more efficient and environmentally benign catalytic systems.

Lewis Acid Catalysis: A variety of Lewis acids can be employed, including AlCl₃, ferric chloride (FeCl₃), and antimony pentahalides. masterorganicchemistry.comgoogle.comlumenlearning.com The reactivity of the haloalkane acylating agent increases with the polarity of the C-X bond (F > Cl > Br > I), which influences the choice of the Lewis acid catalyst. libretexts.org For instance, catalysts like BF₃, SbCl₅, and AlBr₃ are also commonly used. lumenlearning.com

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous Lewis acid catalysts, solid acid catalysts have been explored. Zinc oxide (ZnO) powder has been shown to be an effective and reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds, including deactivated ones like chlorobenzene (B131634), under solvent-free conditions. researchgate.net This approach offers advantages in terms of catalyst recovery and reuse.

Ionic Liquid Mediated Synthesis: Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for organic reactions. beilstein-journals.org Chloroaluminate ionic liquids were among the first to be used for Friedel-Crafts reactions, acting as both solvent and catalyst. beilstein-journals.org More recently, robust systems using commercially available and cost-efficient metal salts like iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) have been developed. beilstein-journals.org These systems can tolerate various electron-rich substrates and operate under ambient conditions. beilstein-journals.org

| Catalyst System | Acylating Agent | Substrate | Conditions | Key Advantages |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Acetyl chloride | 1-Chloro-3-nitrobenzene | Anhydrous | High reactivity, well-established. masterorganicchemistry.comlibretexts.org |

| Heterogeneous (e.g., ZnO) | Acid chlorides | Unactivated aromatics | Solvent-free, room temp | Reusable catalyst, eco-friendly. researchgate.net |

| Ionic Liquids (e.g., TAAILs with FeCl₃·6H₂O) | Acetic anhydride | Electron-rich benzenes | 40-60°C, under air | Robust, scalable, tolerates air/water. beilstein-journals.org |

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. jove.com

Formation of the Electrophile: The reaction begins with the interaction between the acyl chloride and the Lewis acid catalyst. jove.comchemguide.co.uk The Lewis acid, such as AlCl₃, coordinates to the chlorine atom of the acetyl chloride, making it a better leaving group. masterorganicchemistry.com This leads to the formation of a resonance-stabilized acylium ion (CH₃CO⁺), which acts as the electrophile. masterorganicchemistry.comjove.com The stability of the acylium ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. google.comlibretexts.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3-nitrobenzene attacks the electrophilic carbon of the acylium ion. chemguide.co.uk This results in the formation of a positively charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. jove.com

Deprotonation and Aromaticity Restoration: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. libretexts.org This restores the aromaticity of the ring and yields the final ketone product, this compound, along with the regenerated catalyst (AlCl₃) and hydrochloric acid (HCl). libretexts.orgjove.com

The substitution pattern on the aromatic ring significantly influences the position of the incoming acyl group. In the case of 1-chloro-3-nitrobenzene, we have two substituents to consider: a chloro group and a nitro group.

Directing Effects: The chloro group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the nitro group is a strong deactivating group and a meta-director. alexandonian.com The presence of strongly deactivating groups like the nitro group can significantly hinder or even prevent the Friedel-Crafts reaction from occurring. libretexts.orglibretexts.org

Regioselectivity: In the acylation of 1-chloro-3-nitrobenzene, the incoming acetyl group will preferentially add to the position that is ortho to the activating chloro group and meta to the deactivating nitro group. This leads to the formation of this compound. Studies on the acylation of substituted benzenes have shown that activating groups increase the reaction rate and direct substitution to the ortho/para positions, while deactivating groups decrease the rate and direct to the meta position. alexandonian.com For chlorobenzene itself, Friedel-Crafts benzoylation yields primarily the para-substituted product (84–97%), with smaller amounts of the ortho (3–12%) and meta (0.1–4%) isomers. rsc.org

Stereoselectivity: As the acylation reaction involves the substitution at a planar, sp²-hybridized carbon on the aromatic ring, and the product ketone also has a trigonal planar geometry at the carbonyl carbon, stereochemical considerations are generally not a primary focus in this specific reaction. alexandonian.com

Alternative Acylation Protocols and Coupling Reactions

While Friedel-Crafts acylation is the most direct route, other methods can be envisioned, though they are less common for this specific compound. These could potentially involve organometallic coupling reactions where a pre-functionalized aromatic ring is coupled with an acetyl-containing partner.

Precursor-Based Synthetic Routes

An alternative strategy involves the use of a precursor molecule that already contains a portion of the desired final structure. This precursor is then chemically modified to yield this compound.

One plausible precursor-based approach involves the nitration of a suitable acetophenone (B1666503) derivative. For instance, the nitration of 4-chloroacetophenone could potentially yield the desired product. However, controlling the regioselectivity of the nitration to obtain the 2-nitro isomer would be a key challenge.

Another approach could involve the modification of functional groups on a pre-existing substituted phenyl ethanone (B97240). For example, a synthetic route could start with a compound like 2-fluoro-4-aminoacetophenone, which is then converted through a series of reactions including a Sandmeyer reaction to introduce the chloro group, followed by nitration to yield a similar chloro-nitro-acetophenone structure. google.com

Similarly, the synthesis of related compounds like 4-aminoacetophenone often involves the reduction of the corresponding nitro compound, 1-(4-nitrophenyl)ethanone. researchgate.net This highlights the common strategy of introducing and transforming functional groups on a pre-formed aromatic ketone scaffold.

Multi-step Reaction Sequences for Selective Functional Group Introduction

A common and effective strategy to synthesize this compound involves the direct nitration of 4'-chloroacetophenone (B41964). The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. In this case, the directing effects of the two substituents are synergistic, leading to the introduction of the nitro group at the position ortho to the acetyl group and meta to the chloro group, which is the 2-position of the acetophenone.

A typical procedure involves the careful addition of 4'-chloroacetophenone to a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Table 1: Nitration of 4'-Chloroacetophenone

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| 1 | 4'-Chloroacetophenone | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | This compound | Not specified |

Note: The yield for this specific transformation to the 2-nitro isomer is not always explicitly reported in general literature, as the formation of the 3-nitro isomer is also possible.

An alternative multi-step approach, which offers greater control over the regioselectivity, involves the protection of the ketone functionality prior to the nitration step. For instance, a related synthesis of 4-chloro-2-nitroacetophenone starts with the conversion of 4-chloroacetophenone to its oxime derivative. This is achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. Following the formation of the oxime, the nitration is carried out. The protecting group is then removed by hydrolysis to regenerate the ketone, yielding the desired product. google.com

Transformations of Related Phenyl and Ethanone Derivatives

Another synthetic avenue involves the Friedel-Crafts acylation of a pre-nitrated and chlorinated benzene (B151609) derivative. For instance, the acylation of 1-chloro-3-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could theoretically yield this compound.

In this electrophilic aromatic substitution reaction, the Lewis acid activates the acetyl chloride, generating a reactive acylium ion intermediate. However, this method is often less efficient. guidechem.com The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, making it less susceptible to electrophilic attack by the acylium ion. guidechem.comchemicalbook.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org Consequently, harsher reaction conditions are typically required, which can lead to lower yields and the formation of undesired by-products.

Table 2: Friedel-Crafts Acylation of 1-Chloro-3-nitrobenzene

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| 1 | 1-Chloro-3-nitrobenzene | Acetyl chloride, AlCl₃ | Elevated temperature | This compound | Generally low |

Note: This route is generally not preferred due to the deactivating effect of the nitro group.

Transformations of other ethanone derivatives can also be employed. For example, a patented method for a similar compound, 4-chloro-2-fluoro-5-nitroacetophenone, starts from m-fluoroaniline and proceeds through a sequence of acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction to introduce the chloro group, and finally, nitration. google.com This highlights the versatility of multi-step sequences in constructing specifically substituted aromatic ketones.

Chemical Reactivity and Mechanistic Studies

Electronic Effects of Nitro and Chloro Substituents on Aromatic Ring Reactivity

These electron-withdrawing groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The nitro group, being a powerful electron-withdrawing substituent, significantly enhances the electrophilicity of the aromatic ring, particularly at the positions ortho and para to it. researchgate.netwikipedia.org In 1-(4-chloro-2-nitrophenyl)ethanone, the chlorine atom is positioned para to the nitro group, a placement that strongly activates this position for nucleophilic aromatic substitution. vedantu.com

Computational studies on substituted acetophenones have provided quantitative insights into these electronic effects. echemcom.comresearchgate.net The Hammett substituent constants (σ) offer a way to quantify the electronic influence of substituents on the reactivity of benzene (B151609) derivatives. utexas.edulibretexts.org Electron-withdrawing groups have positive σ values, and the greater the value, the stronger the electron-withdrawing effect. dalalinstitute.comslideshare.net For instance, the p-nitro group has a significantly high positive σ value, indicating its strong electron-withdrawing nature. utexas.edu

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

| -COCH₃ | 0.38 | 0.50 |

Data sourced from various compilations of Hammett constants. pitt.edu

The combined electron-withdrawing effects of the nitro and chloro groups make the aromatic ring of this compound highly electron-deficient and thus, activated towards nucleophilic attack.

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be reduced to an amino group, a transformation that is of great importance in the synthesis of various valuable intermediates. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. youtube.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen, usually H₂ gas. youtube.comyoutube.com The reaction occurs on the surface of the catalyst, where both the nitroarene and hydrogen are adsorbed. youtube.com The generally accepted mechanism involves the stepwise reduction of the nitro group, potentially proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. rsc.org

A key challenge in the catalytic hydrogenation of substituted nitroarenes is achieving selectivity. rsc.org For a molecule like this compound, it is often desirable to reduce the nitro group without affecting the chloro substituent or the ketone functionality. The choice of catalyst and reaction conditions is critical for controlling selectivity. researchgate.net For instance, platinum-based catalysts have been shown to be effective for the selective hydrogenation of nitro groups. researchgate.net The mode of adsorption of the nitroarene on the catalyst surface is thought to determine the selectivity, with a perpendicular orientation favoring the selective reduction of the nitro group. rsc.org

Beyond catalytic hydrogenation, several other methods have been developed for the chemo-selective reduction of nitro groups in the presence of other reducible functionalities. These strategies are crucial when dealing with complex molecules where multiple groups could be reduced.

One approach involves the use of specific reducing agents that are known to be selective for the nitro group. For example, tin(II) chloride (SnCl₂) in hydrochloric acid is a classic reagent for this transformation. Other systems, such as iron powder in acidic or neutral media, have also been employed. acs.org

In some cases, protecting the more reactive functional group is a viable strategy. For instance, the ketone in this compound could potentially be converted to a ketal, which is stable under many reduction conditions. After the reduction of the nitro group, the ketone can be regenerated by deprotection.

Another strategy involves the use of transfer hydrogenation, where a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, is used in the presence of a catalyst. This can sometimes offer improved selectivity compared to using H₂ gas.

Recent research has focused on developing highly selective catalytic systems. For example, catalysts based on iron oxides supporting platinum single atoms have demonstrated high activity and chemoselectivity for the hydrogenation of various substituted nitroarenes. researchgate.net Similarly, borane-THF (BH₃-THF) has been reported for the chemoselective reduction of aromatic nitro compounds, particularly those with an ortho-hydroxy group, though its effectiveness on substrates like this compound would need specific investigation. jrfglobal.com The development of such selective methods is an active area of research, driven by the need for efficient and clean synthetic routes to complex molecules. acs.orgrsc.org

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dinitrochlorobenzene |

| Aniline |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Hydrazine |

| Hydrochloric acid |

| Palladium |

| Platinum |

| Nickel |

| Tin(II) chloride |

| Iron |

| Borane-THF |

| Sodium azide |

| Thiophenol |

Photochemical Transformations and Excited State Dynamics

The photochemical behavior of this compound is governed by the complex interplay of its constituent functional groups—the nitro group (NO2), the acetyl group (COCH3), and the chloro-substituted aromatic ring. While specific experimental studies on the photochemistry of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical principles of related nitroaromatic compounds, particularly ortho-nitroaromatic ketones. The presence of the nitro group ortho to the acetyl group is a critical structural feature that dictates many of its photo-induced reaction pathways.

Nitroaromatic compounds are known to possess unique photoinduced reaction channels. Upon absorption of light, this compound is promoted to an electronically excited state. From this state, several decay pathways become accessible. For many nitroaromatic molecules, a significant deactivation pathway involves the rearrangement of the nitro group, which can lead to the formation of aryloxy radicals and the release of nitric oxide (NO). This process is often initiated from the excited triplet state of the molecule.

Another critical reaction channel is photodissociation, where the molecule fragments. In compounds analogous to this compound, such as nitrobenzene (B124822) and o-nitrotoluene, the elimination of nitrogen dioxide (NO2) and nitric oxide (NO) are commonly observed photodissociation pathways. The branching ratios between these channels are dependent on the excitation wavelength. For instance, in the photodissociation of nitrobenzene, the ratio of NO to NO2 elimination has been measured at various UV wavelengths.

A defining characteristic of the photophysics of many nitroaromatic compounds is the remarkably efficient and rapid transition from the initially excited singlet state (S1) to the triplet manifold (Tn). This process, known as intersystem crossing (ISC), can occur on a sub-picosecond timescale. The high efficiency of ISC is attributed to the strong spin-orbit coupling between singlet and triplet states of different electronic character, a principle described by El Sayed's rules. Specifically, the presence of oxygen-centered non-bonding orbitals in the nitro group facilitates strong coupling between 1(n,π) and 3(π,π) states, or 1(π,π) and 3(n,π) states, leading to one of the most robust couplings between the singlet and triplet manifolds observed in organic molecules. This ultrafast ISC often dominates the photochemistry, meaning that subsequent chemical reactions primarily originate from the lowest triplet state (T1).

The photodissociation of nitroaromatic compounds can proceed through various mechanisms. One proposed mechanism involves internal conversion from an excited electronic state to a highly vibrationally excited ground state, followed by isomerization to a nitrite (B80452) intermediate (Ar-O-N=O). This nitrite species can then cleave either the O-NO bond to release NO or the C-O bond.

Alternatively, dissociation can occur directly from an excited state. For some nitroaromatics, the elimination of NO is believed to happen through a complex sequence of atomic rearrangements and state changes. In the case of o-nitrotoluene, which shares the ortho-substitution pattern with this compound, OH elimination has also been observed as a dissociation channel, highlighting the influence of adjacent functional groups. The dissociation rates for these processes can be extremely fast, sometimes occurring on timescales faster than 7 x 10^7 s⁻¹.

The following table summarizes key photodissociation channels and characteristics observed in related nitroaromatic compounds, which are expected to be relevant for this compound.

| Compound | Excitation Wavelength (nm) | Observed Fragments | Key Findings |

| Nitrobenzene | 193, 248, 266 | NO, NO2 | The branching ratio of NO/NO2 is wavelength-dependent. |

| o-Nitrotoluene | 193, 248 | NO, NO2, OH | The ortho-methyl group introduces an additional OH elimination channel. |

| 9-Nitroanthracene | Femtosecond laser | Anthryloxy radical, NO | Dissociation occurs in parallel with the formation of the phosphorescent triplet state. |

The photoreactivity of nitroaromatic compounds is significantly influenced by their three-dimensional structure, particularly the torsional angle between the nitro group and the aromatic ring. This rotation can affect the energies of the involved electronic states and the efficiency of transitions between them. For instance, torsional motions can modulate the coupling between electronic states, thereby influencing the rates of intersystem crossing and internal conversion.

The substitution pattern on the aromatic ring also plays a crucial role. In this compound, the presence of a chlorine atom at the para position and an acetyl group at the ortho position relative to the nitro group will modify the electronic properties of the molecule compared to unsubstituted nitrobenzene. The electron-withdrawing nature of both the chloro and acetyl substituents will affect the energies of the π and π* orbitals, which in turn influences the absorption spectrum and the energies of the excited states. The ortho-acetyl group, in particular, can exert steric effects, potentially forcing the nitro group out of the plane of the aromatic ring. This twisting can alter the photochemical pathways available to the molecule. Furthermore, the substitution pattern affects the relative energies of different excited states, which is a key factor in determining the dominant deactivation channels.

Spectroscopic and Advanced Characterization Techniques in Research

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The structure of 1-(4-Chloro-2-nitrophenyl)ethanone contains several key functional groups whose vibrational modes can be predicted and assigned in its IR and Raman spectra. The primary functional groups include a carbonyl group (C=O) from the ethanone (B97240) moiety, a nitro group (NO₂), a carbon-chlorine bond (C-Cl), and the substituted benzene (B151609) ring.

Expected Vibrational Frequencies:

Carbonyl (C=O) Stretching: The ketone carbonyl group is expected to show a strong absorption band in the FTIR spectrum, typically in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the presence of an electron-withdrawing nitro group can influence this frequency.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νₐs) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (νₛ) between 1300 and 1370 cm⁻¹. These are generally strong absorptions in the IR spectrum.

Aromatic Ring (C=C and C-H) Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 650-900 cm⁻¹ range.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration for an aryl chloride is anticipated to fall within the 700-750 cm⁻¹ range.

Methyl (CH₃) Group Vibrations: The methyl group of the ethanone moiety will exhibit symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring protons. Based on its structure, one would expect to see signals corresponding to the aromatic protons and the methyl protons.

Expected ¹H NMR Spectral Features:

Methyl Protons (-CH₃): The three protons of the acetyl group would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would likely be found in the downfield region for a methyl ketone, around δ 2.5-2.7 ppm.

Aromatic Protons (Ar-H): The trisubstituted benzene ring has three protons. Due to their different electronic environments, they would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (doublets, doublet of doublets) would be dictated by their coupling to adjacent aromatic protons, allowing for their specific assignment. The proton ortho to the nitro group is expected to be the most deshielded and appear furthest downfield.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and would appear as a signal significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring would produce distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chloro and nitro substituents (C-Cl and C-NO₂) would have their chemical shifts significantly influenced by these groups. The carbon bearing the nitro group would be particularly deshielded.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would appear as a signal in the upfield region of the spectrum, typically around δ 25-30 ppm.

Advanced NMR Techniques for Conformational and Dynamic Studies

While one-dimensional NMR provides fundamental structural information, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic signals.

COSY: A ¹H-¹H COSY experiment would definitively establish the coupling relationships between the aromatic protons.

HSQC: An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC: An HMBC spectrum is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon, confirming the placement of the acetyl group.

Such studies could also provide insights into the preferred conformation of the acetyl group relative to the plane of the aromatic ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₆ClNO₃) is approximately 199.59 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 199. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 201 with an intensity of about one-third of the M⁺ peak would also be observed, confirming the presence of one chlorine atom.

Expected Fragmentation Pathways:

A primary and highly favorable fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This would lead to two major fragment ions:

Loss of the methyl group: Cleavage resulting in the loss of a methyl radical (•CH₃, 15 Da) would produce an acylium ion at m/z 184.

Formation of the acetyl cation: Cleavage leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43. This is often a very prominent peak in the mass spectra of methyl ketones.

Further fragmentation of the aromatic portion could involve the loss of NO, NO₂, or Cl radicals, leading to a complex fragmentation pattern that can be used to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique that provides the precise mass of a molecule, allowing for the determination of its elemental composition with a high degree of confidence. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₈H₆ClNO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

An HRMS analysis would provide a much more precise value, which could be compared to the theoretical exact mass to confirm the elemental formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₆³⁵ClNO₃ | 199.00362 | 100.00 |

| C₈H₆³⁷ClNO₃ | 201.00067 | 32.00 |

This table presents the calculated theoretical exact masses for the most abundant isotopologues of this compound. The presence of chlorine results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

X-ray Crystallography for Solid-State Structure Determination

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published crystal structure for this compound could be located. The following sections describe the type of information that would be obtained from such an analysis.

Analysis of Molecular Geometry, Dihedral Angles, and Torsional Conformations

A crystallographic study of this compound would provide precise measurements of all bond lengths and angles. For instance, it would detail the C-C bond lengths within the phenyl ring, the C=O and C-C bonds of the acetyl group, the C-Cl bond, and the bonds of the nitro group.

Of particular interest would be the dihedral angles, which describe the rotation around specific bonds. Key torsional conformations to be determined would include:

The angle between the plane of the phenyl ring and the acetyl group.

The angle of rotation of the nitro group relative to the plane of the phenyl ring. Steric hindrance from the adjacent acetyl group would likely cause the nitro group to be twisted out of the plane of the ring.

Table 2: Expected Data from X-ray Crystallographic Analysis of this compound (Hypothetical)

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 | Standard length for an aryl chloride. |

| C=O | ~1.21 | Typical for a ketone. |

| C-N (nitro) | ~1.47 | Reflects the bond order between the ring and the nitro group. |

| Bond Angles (°) | ||

| C-C(O)-C | ~118-122 | Geometry around the carbonyl carbon. |

| O-N-O | ~123-127 | Geometry of the nitro group. |

| Dihedral Angles (°) | ||

| Phenyl Ring - Acetyl Group | Variable | Indicates the degree of planarity and potential for conjugation. |

This table is populated with hypothetical, typical values to illustrate the type of data that would be obtained from an X-ray crystallography experiment. Actual experimental values are required for a definitive structural description.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. An X-ray diffraction analysis would reveal the nature and geometry of these interactions. For this compound, one would expect to observe:

Dipole-dipole interactions: Arising from the polar C=O, C-Cl, and C-NO₂ bonds.

C-H···O hydrogen bonds: Weak interactions involving the methyl or aromatic hydrogens and the oxygen atoms of the carbonyl or nitro groups are likely to be significant in directing the crystal packing.

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Halogen bonding: Potential interactions involving the chlorine atom as a Lewis acidic center.

Understanding these interactions is fundamental for explaining the physical properties of the solid, such as its melting point and solubility. The absence of a published crystal structure for this compound highlights an opportunity for further research to fully characterize this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT serves as the foundation for a thorough theoretical examination of molecular systems, providing insights that are complementary to experimental data.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 1-(4-Chloro-2-nitrophenyl)ethanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the substituted phenyl ring and the acetyl group.

Conformational analysis would further investigate the rotational barrier around the bond connecting the carbonyl carbon and the aromatic ring. This analysis identifies the most stable conformer(s) by mapping the potential energy surface as the dihedral angle of the acetyl group is varied relative to the plane of the phenyl ring. Such studies are essential as different conformers can exhibit different properties and reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the phenyl ring, influenced by the chloro and nitro substituents, while the LUMO would be expected to have significant density on the nitro group and the carbonyl system.

Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, highlighting electrophilic and nucleophilic centers within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Site Selectivity

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. Positive regions would likely be found around the hydrogen atoms of the methyl group and the aromatic ring.

Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

IR Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. For the title compound, key vibrational modes would include the C=O stretching of the ketone, the symmetric and asymmetric stretching of the NO₂ group, the C-Cl stretching, and various C-H and C=C vibrations of the aromatic ring. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus.

Study of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could study various reactions, such as nucleophilic aromatic substitution or reactions involving the acetyl group. DFT calculations can be used to locate the transition state structures for proposed reaction pathways and calculate the activation energies. This information provides a detailed picture of the reaction's feasibility and kinetics, which can be difficult to obtain experimentally.

Thermodynamic Property Calculations and Stability Analysis

From the vibrational frequency calculations, it is possible to determine various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental for understanding the stability of the molecule and the thermodynamics of its reactions. The calculated heat of formation and Gibbs free energy of formation would provide a quantitative measure of the molecule's stability.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations can predict its UV-Visible spectrum and identify the nature of the electronic transitions involved.

The electronic transitions in this molecule are expected to be primarily of the π → π* and n → π* types, characteristic of aromatic ketones with nitro substituents. The acetyl group (C=O) and the nitro group (NO₂) are chromophores, meaning they are responsible for the molecule's absorption of light. The benzene (B151609) ring also contributes to the π system.

Expected Electronic Transitions in this compound:

| Transition Type | Involved Orbitals | Expected Wavelength Region | Intensity |

| π → π | From bonding π orbitals of the aromatic ring and C=O to corresponding anti-bonding π orbitals. | Shorter wavelength (UV) | High |

| n → π | From non-bonding orbitals of the oxygen atoms (in C=O and NO₂) to anti-bonding π orbitals of the ring or C=O. | Longer wavelength (UV/Visible) | Low |

The presence of the electron-withdrawing nitro group is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima of aromatic compounds. For instance, studies on chalcone (B49325) derivatives have shown that the presence of a nitro group leads to a higher maximum absorption wavelength (λmax) compared to other substituents. biointerfaceresearch.com Therefore, the π → π* and n → π* transitions in this compound are anticipated to be red-shifted. The chloro group, also being electron-withdrawing, would further influence the energy of the molecular orbitals and thus the absorption spectrum. TD-DFT calculations, often performed with a suitable functional and basis set, can provide precise values for these absorption wavelengths and the oscillator strengths (intensities) of the transitions, offering a theoretical UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the effects of solvent on its structure and dynamics.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the acetyl group to the phenyl ring. The orientation of the acetyl group relative to the plane of the benzene ring can vary. Steric hindrance from the ortho-nitro group is expected to play a significant role in determining the preferred conformation. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

Solvation Effects: The interaction of this compound with solvent molecules is crucial for understanding its behavior in solution. The molecule possesses polar groups, namely the carbonyl (C=O) and the nitro (NO₂) groups, as well as a polar carbon-chlorine bond. These groups will interact with polar solvents (like water or ethanol) through dipole-dipole interactions and hydrogen bonding (with the oxygen atoms acting as hydrogen bond acceptors).

MD simulations in a solvent box can provide detailed information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent.

Diffusion and Rotational Correlation Times: How the molecule moves and tumbles within the solvent.

These simulations can help predict properties like solubility and how the solvent environment might influence the molecule's reactivity or its electronic properties.

Quantum Chemical Characterization of Substituent Effects (e.g., Hammett Constants)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative measure of the electronic influence (inductive and resonance effects) of a substituent. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For this compound, we have a chloro substituent in the para position and a nitro substituent in the ortho position relative to the point of attachment of the acetyl group. While the Hammett equation is most directly applicable to meta and para substituents due to the potential for steric effects from ortho groups, we can still analyze the electronic effects of the para-chloro and the conceptual effect of the nitro group. oxfordreference.com

Hammett Substituent Constants (σp) for Chloro and Nitro Groups:

| Substituent | σp Value | Electronic Effect |

| Chloro (Cl) | +0.23 | Electron-withdrawing through induction (-I), electron-donating through resonance (+M), with the inductive effect being dominant. |

| Nitro (NO₂) | +0.78 | Strongly electron-withdrawing through both induction (-I) and resonance (-M). wikipedia.org |

The positive σ values indicate that both the chloro and nitro groups are electron-withdrawing. libretexts.org The nitro group is one of the strongest electron-withdrawing groups. These substituents will decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the acetyl group. This increased electrophilicity of the carbonyl carbon would make it more susceptible to nucleophilic attack. For reactions involving the acetyl group, such as nucleophilic addition, the presence of these electron-withdrawing groups would be expected to increase the reaction rate compared to unsubstituted acetophenone (B1666503). Quantum chemical calculations can be used to compute properties that correlate with Hammett constants, such as atomic charges and electrostatic potentials, to further quantify these substituent effects.

Derivatives and Structural Modifications

Synthesis of Novel Derivatives of 1-(4-Chloro-2-nitrophenyl)ethanone

The chemical architecture of this compound, featuring a reactive ethanone (B97240) (acetyl) group and an activated phenyl ring, provides multiple avenues for synthetic elaboration. Key strategies involve building complex heterocyclic systems, introducing chirality, and performing targeted modifications to probe specific scientific questions.

The ethanone functional group is a versatile handle for constructing a wide array of heterocyclic systems. Established synthetic protocols for other acetophenones can be readily applied to this compound to generate novel derivatives.

One prominent strategy is the Claisen-Schmidt condensation, where the ethanone reacts with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). These chalcone intermediates are pivotal precursors for various heterocycles. For instance, reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline rings. Subsequent oxidation can then yield the aromatic pyrazole (B372694) core. nih.govresearchgate.netmdpi.com

Another powerful method for heterocycle synthesis is the reaction of the ethanone with hydrazine or its derivatives to directly form pyrazoles. A wide variety of substituted pyrazoles can be accessed through one-pot, multi-component reactions involving 1,3-dicarbonyl compounds (which can be formed from the ethanone), hydrazines, and other building blocks. researchgate.netmdpi.comorganic-chemistry.org

Furthermore, the 2-nitroacetophenone structure is a classic precursor for the synthesis of quinoline (B57606) rings via the Friedländer annulation. This reaction involves the base-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester). For this compound, this would first require the reduction of the nitro group to an amine. The resulting 1-(2-amino-4-chlorophenyl)ethanone (B2875990) can then be reacted with various aldehydes and ketones to produce a diverse library of substituted quinolines. ajrconline.orgorganic-chemistry.org A study by K. P. Rakesh and colleagues demonstrated the synthesis of 4-chloro-2-phenyl quinoline derivatives by reacting o-nitro acetophenone (B1666503) with various substituted benzaldehydes, a strategy directly applicable to this compound. ajrconline.org

The following table summarizes key synthetic strategies for introducing heterocyclic moieties.

| Starting Material Functional Group | Reagent(s) | Resulting Heterocycle | Reaction Name/Type |

| Ethanone (via Chalcone) | Hydrazine Hydrate | Pyrazoline/Pyrazole | Cyclocondensation |

| Ethanone | Hydrazine Hydrate, 1,3-Diketones | Substituted Pyrazole | Multi-component Reaction |

| Ethanone (after reduction of NO₂) | Aldehydes/Ketones | Substituted Quinoline | Friedländer Annulation |

The prochiral nature of the ketone in this compound allows for the synthesis of optically active derivatives, primarily through the asymmetric reduction of the carbonyl group to a chiral secondary alcohol. This transformation introduces a stereocenter, opening pathways to enantiomerically pure compounds.

Two main approaches dominate this field: biocatalysis and chiral chemical catalysis.

Biocatalysis : This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (carbonyl reductases) to perform the reduction with high enantioselectivity. Studies have shown that various fungi, such as those derived from marine environments, can effectively reduce aromatic ketones to their corresponding chiral alcohols with excellent yields and enantiomeric excess. nih.gov

Chemical Catalysis : Asymmetric reduction can also be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. Transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, when complexed with chiral ligands (e.g., BINAP), are highly effective for asymmetric transfer hydrogenation from sources like isopropanol (B130326) or formic acid. ajrconline.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source. ajrconline.orgiipseries.org

Once the chiral alcohol, 1-(4-chloro-2-nitrophenyl)ethanol, is synthesized, it can be further derivatized using a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Reagents like Mosher's acid or (-)-menthyl chloroformate react with the alcohol to create diastereomeric esters or carbonates, respectively. mdpi.comcymitquimica.com These diastereomers possess different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric excess of the synthesized alcohol. mdpi.com

Derivatives of this compound can be synthesized not just to create novelty, but to systematically test specific scientific hypotheses, particularly in medicinal chemistry. In this approach, the core structure serves as a scaffold, and modifications are made to probe interactions with a biological target.

A clear example of this strategy is the synthesis of a series of 4-chloro-2-phenyl quinoline derivatives to investigate their potential as antibacterial agents. ajrconline.org Starting from an o-nitroacetophenone, a library of compounds was created by reacting it with different aromatic aldehydes. The underlying hypothesis was that the nature and position of substituents on the phenyl ring of the quinoline would modulate the compound's antibacterial activity. By creating a series of analogs (e.g., with methyl, methoxy (B1213986), or chloro groups on the phenyl ring) and testing their biological activity, researchers can build a structure-activity relationship profile.

Similarly, research programs focused on developing kinase inhibitors often start with a core heterocyclic structure that can be derived from a precursor like this compound. nih.govmdpi.com For instance, a pyrazole or quinoline core derived from the starting material could be systematically functionalized with different chemical groups at various positions. Each new derivative is designed to test a hypothesis about its binding affinity or selectivity for a specific protein kinase, with the ultimate goal of developing a potent and selective therapeutic agent.

Structure-Reactivity and Structure-Function Relationships in Modified Systems

The study of derivatives of this compound provides valuable insights into the interplay between a molecule's structure and its chemical reactivity or biological function.

Structure-Reactivity Relationships: The reactivity of the core structure and its derivatives is dictated by the electronic and steric properties of its functional groups. The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring increases the acidity of the α-protons of the ethanone group, potentially influencing the rate and efficiency of base-catalyzed condensation reactions like the initial step of a chalcone synthesis.

Once a heterocyclic derivative, such as a 4-chloro-quinoline, is formed, the chlorine atom at the 4-position becomes a key site for further modification. This chlorine is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups like sulfanyl, hydrazino, or amino moieties. mdpi.com This reactivity provides a secondary stage of diversification, enabling the synthesis of a wide range of 4-substituted quinolines from a common intermediate.

Structure-Function Relationships: A direct correlation between chemical structure and biological function was observed in the study of antibacterial quinoline derivatives synthesized from an o-nitro acetophenone precursor. ajrconline.org The research revealed that specific substitutions on the 2-phenyl ring of the quinoline core were critical for activity. The results from the antibacterial screening are summarized in the table below.

| Compound | R1 (Substitution) | R2 (Substitution) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Q3 | 4-Chloro | H | 18 | 17 |

| Q5 | 4-Methyl | H | 17 | 18 |

| Q6 | 4-Methoxy | H | 17 | 17 |

| Q9 | H | 4-Chloro | 18 | 18 |

| Standard (Ciprofloxacin) | - | - | 25 | 24 |

| (Data adapted from reference ajrconline.org) |

The study found that derivatives with a chloro, methyl, or methoxy group at the para-position of the phenyl ring (compounds Q3, Q5, Q6, Q9) exhibited significant inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/ml. ajrconline.org This demonstrates a clear structure-function relationship where specific electronic and steric features on the periphery of the molecule dictate its ability to interact with its bacterial target.

In another example, a study on catechol-O-methyltransferase (COMT) inhibitors synthesized from a related nitrophenyl ethanone derivative concluded that the carbonyl group and an unsubstituted aromatic ring were essential features for maintaining potent inhibition. nih.gov The introduction of an α-methylene group was found to enhance the selectivity of the inhibition. nih.gov This highlights how subtle structural modifications can lead to significant changes in biological function and selectivity.

Advanced Research Applications

Utilization as Key Intermediates in Complex Organic Synthesisnih.govbenchchem.comgoogle.compatsnap.com

1-(4-Chloro-2-nitrophenyl)ethanone serves as a crucial intermediate in the field of organic synthesis. The presence of electron-withdrawing groups, such as the chloro and nitro substituents, enhances the reactivity of the molecule, making it suitable for a variety of chemical transformations, including electrophilic substitution and condensation reactions.

Building Blocks for Pharmaceutical Compound Developmentbenchchem.comgoogle.comresearchgate.netnih.govnist.govresearchgate.netnih.gov

This compound is recognized as a key organic building block and a pharmaceutical standard. cymitquimica.com Its structural framework is a valuable starting point for the synthesis of more complex pharmaceutical agents. The chloro and nitro groups can be chemically modified or replaced, allowing for the introduction of various functional groups to create a diverse library of potential drug candidates. For instance, derivatives of similar chloro-nitro aromatic compounds are utilized in the synthesis of a range of biologically active molecules. nih.govrsc.org The synthesis of novel nitro-catechol structures has been explored for their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.gov

Precursors for Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)researchgate.netnih.govmdpi.com

The structural motifs present in this compound are found in various agrochemicals. Related compounds, such as 1-(2-chloro-4-nitrophenyl)ethanone, are known precursors for pesticides. The synthesis of potent fungicides like pyraclostrobin (B128455) and boscalid (B143098) involves intermediates that share structural similarities, highlighting the importance of chloro-nitro phenyl compounds in developing new crop protection agents. patsnap.comgoogle.com For example, 4'-Chloro-2-nitrobiphenyl is a key intermediate in the synthesis of the fungicide boscalid. patsnap.com Similarly, chlorfenapyr, an insecticide and acaricide, is synthesized from precursors containing a 4-chlorophenyl group. nih.gov The development of novel pesticides often involves the use of such versatile chemical synthons. google.com

Table 1: Examples of Agrochemicals with Related Structural Motifs

| Agrochemical | Type | Related Intermediate/Structural Motif |

|---|---|---|

| Pyraclostrobin | Fungicide | 1-(4-chlorophenyl)-3-pyrazole alcohol |

| Boscalid | Fungicide | 4'-Chloro-2-nitrobiphenyl |

| Chlorfenapyr | Insecticide/Acaricide | 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |

| Prothioconazole | Fungicide | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone |

Components in the Synthesis of Dyes and Pigmentsbenchchem.comgoogle.comgoogle.comrsc.org

Aromatic nitro compounds are foundational in the synthesis of a wide variety of dyes and pigments. epa.gov Specifically, nitroanilines, which can be derived from compounds like this compound, are precursors to many azo dyes. ijirset.complantarchives.org These dyes are synthesized through diazotization and coupling reactions and have broad applications in the textile industry. ijirset.com The specific substituents on the aromatic ring, such as the chloro and nitro groups, influence the final color and properties of the dye. epa.gov

Materials Science Applications (e.g., Polymers, Electronic Materials)nist.govsemanticscholar.org

Derivatives of acetophenone (B1666503) are finding increasing use in materials science. For example, related compounds are utilized as organic monomers for the creation of Covalent Organic Frameworks (COFs) and in the synthesis of specialized electronic materials. bldpharm.com The introduction of trifluoromethyl groups into pyridine (B92270) rings, a process that can start from substituted benzene (B151609) precursors, is a key step in creating materials with unique properties for both agrochemical and pharmaceutical applications. semanticscholar.org

Exploration of Biological Potential of Derivatives and Analogs

The core structure of this compound provides a scaffold for the synthesis of a multitude of derivatives and analogs with potential biological activities. Researchers are actively exploring these new compounds for various therapeutic applications.

Research into Antimicrobial Properties of Synthesized Analogsnist.govresearchgate.netepa.govijirset.comnih.govbldpharm.com

A significant area of research focuses on the antimicrobial properties of compounds derived from chloro-nitro-phenyl precursors. The synthesis of chalcones, for instance, from the condensation of acetophenone derivatives with aromatic aldehydes, has yielded compounds with notable antibacterial and antifungal activities. researchgate.net The presence of chloro and nitro groups in these chalcone (B49325) derivatives has been shown to enhance their antimicrobial efficacy. researchgate.net

Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from precursors like 2-amino-4-chlorophenol (B47367) (obtainable from 4-chloro-2-nitrophenol) has led to the discovery of compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has also shown that flavone (B191248) derivatives containing chlorine and nitro groups exhibit significant antimicrobial properties. mdpi.com The study of various substituted heterocyclic compounds derived from chloro-nitro aromatic starting materials continues to be a fruitful area for the discovery of new antimicrobial agents. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Derivative Classes

| Derivative Class | Starting Material/Precursor | Target Microorganisms | Key Findings |

|---|---|---|---|

| Chalcones | 1-(4-acetylphenyl)-3-chloro-4-(4-Chloro phenyl) azetidin-2-one | Bacteria and Fungi | Compounds with 3-Nitro and 4-chlorophenyl groups showed good activity against bacterial strains. researchgate.net |

| 1,3,4-Oxadiazoles | 4-Chloro-2-nitrophenol | Gram-positive and Gram-negative bacteria | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity. nih.gov |

| Flavonoids | 6-chloro-8-nitroflavanone | Probiotic and pathogenic bacteria | Presence of chlorine and nitro groups significantly affects antimicrobial properties. mdpi.com |

Research into Anticancer Properties of Synthesized Analogs

This compound serves as a key building block in the synthesis of more complex heterocyclic compounds that have been investigated for their potential as anticancer agents. The research primarily focuses on creating derivatives, such as quinolines and chalcones, and evaluating their cytotoxic activity against various cancer cell lines.

Quinoline (B57606) derivatives, which are frequently found in compounds showing potent anticancer activity, have been synthesized using precursors derived from this compound. arabjchem.orgnih.gov These synthesized molecules are designed to inhibit various biological pathways essential for cancer cell proliferation, such as tyrosine kinases and tubulin polymerization. arabjchem.org Studies have shown that certain quinoline derivatives exhibit a variable degree of inhibition against different cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K-562) cells. nih.gov For example, molecular hybridization, which combines the quinoline scaffold with a chalcone fragment, has produced novel compounds with significant antiproliferative activity. nih.gov

Chalcones, which are precursors for flavonoids, represent another important class of compounds synthesized from this compound. nih.gov These molecules and their derivatives are of great interest due to their broad range of biological activities, including demonstrated antitumor effects. nih.govnih.gov The anticancer mechanisms of chalcones are diverse and include inducing apoptosis (programmed cell death), disrupting the cell cycle, and regulating inflammatory responses. nih.govnih.gov Research into novel chalcone derivatives has shown potent activity against human cancer cell lines such as breast, lung, colon, and ovarian cancer. sci-hub.se

| Derivative Class | Example Compound Structure | Tested Cancer Cell Lines | Observed Activity (IC₅₀) |

|---|---|---|---|

| Quinoline-Chalcone Hybrid | (E)-3-(4-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one (12e) | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38 µM, 5.34 µM, 5.21 µM respectively nih.gov |

| Quinoline-Benzimidazole-1,2,4-Thiadiazole Hybrid | Compound with 4-pyridyl nucleus (9d) | MCF-7 (Breast), A549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.012 µM, 0.074 µM, 1.46 µM, 0.083 µM respectively sci-hub.se |

| Chalcone Derivative | (E)-2',4'-dihydroxy-4-chlorochalcone (Chalcone D) | T47D (Breast) | 42.66 μg/mL researchgate.net |

| Chalcone Derivative | (E)-4'-hydroxy-4-chlorochalcone (Chalcone C) | WiDr (Colon) | 20.42 μg/mL researchgate.net |

Environmental Research and Remediation Contexts for Nitroaromatic Compounds

Nitroaromatic compounds, the chemical class that includes this compound, are primarily synthetic chemicals used in the production of pesticides, explosives, and dyes. nih.govasm.orgnih.gov Their widespread use and improper disposal have led to significant environmental contamination of soil and groundwater. nih.govasm.org These compounds are often toxic, mutagenic, and are listed as priority pollutants by environmental agencies. nih.govnih.gov

Development of Detection Methodologies for Environmental Monitoring

Effective monitoring is essential for assessing the extent of contamination by nitroaromatic compounds. nih.gov Due to the delays and costs associated with off-site laboratory analysis, there is a significant research focus on developing on-site, portable, and continuous monitoring methods. mdpi.comdtic.mil

Standard laboratory techniques often involve liquid or gas chromatography. mdpi.com For instance, one on-line method for detecting trace levels of 18 different energetic compounds in water uses liquid chromatography for sample clean-up and separation, followed by mass spectrometry (MS) for identification and quantification. nih.gov This approach can achieve detection limits in the picogram per milliliter (pg/mL) range. nih.gov

To facilitate faster, in-field screening, new methods are being developed. One such technique combines solid-phase microextraction (SPME) with infrared (IR) spectroscopy to determine nitroaromatic compounds in water, with quantitation limits ranging from 50 to 400 micrograms per liter (μg/L). acs.org Electrochemical detection also shows promise for low-cost, low-power, on-site monitoring applications, though sensitivity to other components in the sample matrix can be a challenge. mdpi.com The development of sensors using luminescent metal-organic frameworks (MOFs) is another promising area, as they can detect low vapor pressures of nitroaromatic compounds in the gas phase. novomof.com

| Methodology | Principle | Application | Reported Detection Limit |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on physical properties, followed by mass-based identification. | Untreated water samples. nih.gov | 2.5 pg/mL (for 2,4-dinitrotoluene) nih.gov |

| Solid-Phase Microextraction-Infrared Spectroscopy (SPME/IR) | Compounds are extracted onto a polymer film and identified by their infrared absorption. | Screening of water samples. acs.org | 50 μg/L (for 2,4,6-trinitrotoluene) acs.org |

| Electrochemical (EC) Detection | Measures the change in electrical current resulting from the reduction of nitro groups. | Potential for on-site, continuous monitoring. mdpi.com | Method gives reliable detection at 8 ppb (8 μg/L) for target compounds. mdpi.com |

| Luminescent Metal-Organic Frameworks (LMOFs) | Change in luminescence intensity upon interaction with the target molecule. | Gas-phase detection of nitroaromatics. novomof.com | Qualitative detection reported. novomof.com |

Studies on Biodegradation Pathways and Recalcitrance to Degradation

Nitroaromatic compounds are notoriously resistant to breaking down in the environment, a property known as recalcitrance. nih.govasm.orgnih.gov The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, makes these molecules resistant to the oxidative enzymes commonly used by microorganisms to degrade pollutants. asm.orgnih.gov Chlorinated nitroaromatic compounds are particularly persistent. researchgate.netnih.gov

Despite this resistance, various microorganisms have evolved diverse pathways to metabolize certain nitroaromatic compounds, often using them as a source of carbon, nitrogen, or energy. nih.govnih.govdtic.mil Microbial degradation follows several key strategies:

Reductive Pathways : Under anaerobic (oxygen-free) conditions, many bacteria can reduce the nitro group (-NO₂) to an amino group (-NH₂). nih.govnih.gov While this is a critical first step, the resulting aromatic amines can sometimes be equally or more toxic and may not be readily degraded further. nih.gov

Oxidative Pathways : Aerobic bacteria have evolved enzymes that can attack the aromatic ring directly. Monooxygenase enzymes can replace a nitro group with a hydroxyl group (-OH), while dioxygenase enzymes can insert two hydroxyl groups into the ring, both of which destabilize the molecule and lead to the release of the nitro group as nitrite (B80452). nih.gov

Hydride-Meisenheimer Complex Formation : Some bacteria can add a hydride ion to the aromatic ring of highly nitrated compounds like TNT, which ultimately leads to the elimination of a nitro group. nih.gov

However, the complete breakdown (mineralization) of many nitroaromatic compounds is often slow, and the process can lead to the accumulation of intermediate products. nih.govnih.gov

Research into Mitigation Strategies for Environmental Contamination

Given the persistence and toxicity of nitroaromatic compounds, significant research has been dedicated to developing effective remediation strategies for contaminated soil and water. nih.govplos.org These strategies can be broadly categorized as biological or physicochemical.

Biological Remediation (Bioremediation) involves using living organisms, primarily microbes or plants, to break down or contain pollutants.

Composting and Bioreactors : These methods create controlled environments to enhance the activity of microorganisms capable of degrading nitroaromatics. nih.govnih.gov They are often used for soils with high levels of contamination. nih.gov

Phytoremediation : This strategy uses plants to absorb, accumulate, and in some cases, degrade contaminants from soil and water. It is a lower-cost, in-situ option best suited for large areas with low-level, diffuse contamination. nih.gov

Physicochemical Remediation uses chemical or physical processes to destroy or remove contaminants.

Advanced Oxidation Processes (AOPs) : Technologies like ozonation, H₂O₂/UV, or TiO₂/UV generate highly reactive hydroxyl radicals that can non-selectively destroy a wide range of organic pollutants. dss.go.thacs.org Studies show that TiO₂/UV is particularly effective at degrading pollutants with low formation of toxic byproducts. dss.go.thepa.gov

Chemical Reduction : This involves using chemical agents to transform the pollutants. Adding elemental iron (Fe) or zinc (Zn) to contaminated soil can reduce nitroaromatic compounds to their amino derivatives in an acidic medium, which can be a step in a larger remediation process. studiauniversitatis.ro

Surfactant-Enhanced Soil Washing : This method uses washing solutions containing surfactants to extract strongly adsorbed contaminants like nitrobenzene (B124822) from soil. plos.org The resulting effluent must then be treated, often using an AOP, to destroy the extracted pollutants. plos.org

The choice of the optimal remediation strategy depends on site-specific factors, including the type and concentration of the contaminant and the environmental matrix (soil, water, etc.). nih.gov

| Strategy | Mechanism | Typical Application |

|---|---|---|

| Bioremediation (Composting, Bioreactors) | Utilizes microbial activity to reduce or mineralize nitroaromatic compounds. nih.gov | Treating soils with high levels of contamination. nih.gov |

| Phytoremediation | Plants absorb and degrade or sequester contaminants. nih.gov | Large areas with low-level, diffuse contamination; polishing step after other treatments. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to chemically destroy pollutants. acs.org | Treatment of contaminated water or effluent from soil washing. plos.org |

| Chemical Reduction | Use of reducing agents like elemental iron to transform nitro groups to amino groups. studiauniversitatis.ro | In-situ or ex-situ treatment of contaminated soil. studiauniversitatis.ro |

| Surfactant-Enhanced Soil Washing | Extraction of contaminants from soil into a liquid phase for subsequent treatment. plos.org | Remediation of contaminated soil, coupled with effluent treatment. plos.org |

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes for Nitroaromatic Ketones

The chemical industry is increasingly focusing on green and sustainable practices to minimize its environmental impact. chemistryjournals.net Traditional methods for synthesizing nitroaromatic ketones often rely on hazardous reagents and generate significant waste. chemistryjournals.net Therefore, a key area of future research is the development of eco-friendly synthetic pathways.

Recent advancements have highlighted several promising strategies. chemistryjournals.net The use of alternative, safer solvents like water, ionic liquids, and supercritical fluids is a primary focus. chemistryjournals.net For instance, Italian scientists have developed a method for synthesizing β-nitro ketones at room temperature using a solid-supported nitrite (B80452) and cyclopentyl methyl ether (CPME), a green solvent. This approach is compatible with complex starting materials and simplifies work-up procedures, thereby reducing the environmental factor (E-factor). rsc.org

Catalysis also plays a pivotal role in green synthesis. The development of more efficient catalysts can lead to higher selectivity and yield, reducing the formation of byproducts. vtt.fi For example, a versatile pathway for producing alkyl phenols and anilines utilizes bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase (SILP) to selectively hydrodeoxygenate various acetophenone (B1666503) derivatives. rsc.orgd-nb.info This acid-free catalyst system prevents common side reactions. rsc.orgd-nb.info